molecular formula C15H12BrClN2O2 B11648840 N-(4-bromophenyl)-N'-(4-chlorobenzyl)ethanediamide

N-(4-bromophenyl)-N'-(4-chlorobenzyl)ethanediamide

Cat. No.: B11648840
M. Wt: 367.62 g/mol
InChI Key: PKKQPBAXIHUMLZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-(4-chlorobenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a bromophenyl group and a chlorobenzyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-(4-chlorobenzyl)ethanediamide typically involves the reaction of 4-bromophenylamine with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with ethanediamide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-(4-chlorobenzyl)ethanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bonds can be hydrolyzed in the presence of acids or bases to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products with higher oxidation states, such as carboxylic acids.

    Reduction: Products with lower oxidation states, such as amines.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(4-chlorobenzyl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-(4-fluorobenzyl)ethanediamide
  • N-(4-chlorophenyl)-N’-(4-bromobenzyl)ethanediamide
  • N-(4-bromophenyl)-N’-(4-methylbenzyl)ethanediamide

Uniqueness

N-(4-bromophenyl)-N’-(4-chlorobenzyl)ethanediamide is unique due to the specific combination of bromine and chlorine substituents on the phenyl and benzyl groups, respectively. This unique structure can lead to distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

N'-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]oxamide

InChI

InChI=1S/C15H12BrClN2O2/c16-11-3-7-13(8-4-11)19-15(21)14(20)18-9-10-1-5-12(17)6-2-10/h1-8H,9H2,(H,18,20)(H,19,21)

InChI Key

PKKQPBAXIHUMLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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